molecular formula C11H13ClO3 B12049733 4-Isopropoxy-3-chlorophenylacetic acid CAS No. 23914-90-1

4-Isopropoxy-3-chlorophenylacetic acid

Katalognummer: B12049733
CAS-Nummer: 23914-90-1
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: IDIYIZMETAUIPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropoxy-3-chlorophenylacetic acid is an organic compound with the molecular formula C₁₁H₁₃ClO₃. It is a derivative of phenylacetic acid, characterized by the presence of an isopropoxy group and a chlorine atom attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-chlorophenylacetic acid typically involves the reaction of 4-chlorophenylacetic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropoxy-3-chlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Isopropoxy-3-chlorophenylacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Isopropoxy-3-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its mechanism of action fully .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Isopropoxy-3-chlorophenylacetic acid is unique due to the presence of both the isopropoxy group and the chlorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

23914-90-1

Molekularformel

C11H13ClO3

Molekulargewicht

228.67 g/mol

IUPAC-Name

2-(3-chloro-4-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI-Schlüssel

IDIYIZMETAUIPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.